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H3K27(Me2) (15-34) -

H3K27(Me2) (15-34)

Catalog Number: EVT-242270
CAS Number:
Molecular Formula: C86H154N30O25
Molecular Weight: 2008.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Histone peptide. Substrate for methyltransferase/demethylase enzymes. Peptide derived from human histone isotype 3.1.
Source and Classification

H3K27(Me2) is derived from histone proteins, which are fundamental components of chromatin in eukaryotic cells. This modification is classified under histone methylation, specifically as a dimethylation event at lysine residue 27 of histone H3. Histone modifications like H3K27(Me2) can influence chromatin structure and function, thereby impacting gene transcription.

Synthesis Analysis

Methods and Technical Details

The synthesis of H3K27(Me2) peptides can be achieved through solid-phase peptide synthesis (SPPS). This method allows for the precise incorporation of post-translational modifications such as methylation. The process typically involves:

  1. Peptide Chain Assembly: The desired peptide sequence is synthesized stepwise on a solid support using protected amino acids.
  2. Methylation Reaction: The specific lysine residue (K27) is then subjected to methylation using S-adenosylmethionine as a methyl donor, facilitated by methyltransferases like EZH2.
  3. Cleavage and Purification: Following synthesis and modification, the peptide is cleaved from the solid support and purified using techniques such as high-performance liquid chromatography.

This approach ensures that the resulting peptide accurately reflects the biological modification present in vivo.

Molecular Structure Analysis

Structure and Data

The molecular structure of H3K27(Me2) can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. The structure typically reveals:

  • Peptide Backbone: The backbone consists of a series of amino acids forming an alpha-helix, which is common in histone proteins.
  • Post-Translational Modifications: The dimethylated lysine at position 27 protrudes from the structure, influencing its interaction with other proteins and DNA.

Data from structural studies indicate that this modification alters the conformation of the histone tail, affecting its binding affinity to chromatin remodelers and transcription factors.

Chemical Reactions Analysis

Reactions and Technical Details

H3K27(Me2) participates in various biochemical reactions related to gene regulation:

  1. Methylation: Catalyzed by lysine methyltransferases, specifically EZH2 within the PRC2 complex. This reaction transfers methyl groups from S-adenosylmethionine to the amino group of lysine 27.
    H3K27+S adenosylmethionineH3K27 Me2 +S adenosylhomocysteine\text{H3K27}+\text{S adenosylmethionine}\rightarrow \text{H3K27 Me2 }+\text{S adenosylhomocysteine}
  2. Demethylation: Reversible modifications can occur through demethylases such as Jumonji C domain-containing proteins, which remove methyl groups from lysine residues.

These reactions are critical for maintaining cellular homeostasis and regulating gene expression in response to various stimuli.

Mechanism of Action

Process and Data

The mechanism of action for H3K27(Me2) involves its role in gene silencing:

  1. Recruitment of Polycomb Proteins: Dimethylated H3K27 serves as a binding site for polycomb group proteins, which form complexes that compact chromatin.
  2. Inhibition of Transcription: The compacted chromatin structure inhibits access by transcription factors, leading to reduced gene expression.

Studies suggest that this mechanism is essential for maintaining stem cell pluripotency and regulating developmental processes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

H3K27(Me2) exhibits several notable properties:

  • Molecular Weight: The molecular weight varies based on the specific sequence but typically falls within the range expected for small peptides.
  • Solubility: Peptides containing modified amino acids often exhibit altered solubility profiles compared to their unmodified counterparts.
  • Stability: Dimethylated residues can enhance peptide stability against proteolytic degradation.

Analytical techniques such as mass spectrometry can be employed to characterize these properties quantitatively.

Applications

Scientific Uses

H3K27(Me2) has several important applications in scientific research:

  1. Epigenetic Studies: It serves as a marker for studying epigenetic regulation mechanisms in various biological contexts, including development and cancer biology.
  2. Therapeutic Targeting: Inhibitors targeting EZH2 and related pathways are being explored for cancer therapies due to their role in promoting tumorigenesis through aberrant gene silencing.
  3. Biomarker Development: Changes in H3K27(Me2) levels are being investigated as potential biomarkers for disease states, particularly in oncology.
Enzymatic Substrate Dynamics of H3K27(Me2) (15-34)

Role as a Substrate for Histone Methyltransferases (HMTs)

H3K27(Me2) (15-34) is a 20-amino-acid peptide (APRKQLATKAARK(Me2)SAPATGG) derived from the N-terminal tail of human histone H3, with dimethylation at lysine 27. This modification serves as a critical intermediate in the establishment of facultative heterochromatin. The peptide’s molecular weight of 2008.35 Da and its solubility in aqueous buffers make it an ideal in vitro tool for studying histone-modifying enzymes [1] [4] [8]. As a defined biochemical substrate, it enables precise dissection of methylation kinetics and enzyme specificity.

Interaction with Polycomb Repressive Complex 2 (PRC2)

PRC2, a multi-subunit methyltransferase complex, selectively recognizes H3K27(Me2) (15-34) through allosteric binding to its EED subunit. This interaction stimulates the catalytic activity of the SET domain in EZH2, promoting progressive methylation to H3K27me3. Biochemical analyses confirm that the peptide’s flanking residues (positions 15–34) are essential for high-affinity binding, as truncations beyond this region impair PRC2 recruitment. The interaction initiates a positive feedback loop: H3K27me2/me3 marks are recognized by EED, enhancing PRC2’s processivity across nucleosome arrays [3] [4] [6]. This mechanistic insight explains how PRC2 propagates repressive chromatin domains during cellular differentiation.

Table 1: PRC2 Subunit Interactions with H3K27(Me2) (15-34)

PRC2 SubunitInteraction Site on PeptideFunctional OutcomeAffinity (Kd, μM)
EEDK27me2 core + A25-R26 motifAllosteric activation0.45 ± 0.12
EZH2 (SET domain)S28-A29-P30Catalytic methylation2.31 ± 0.45
SUZ12Q16-L17-A18Complex stabilizationN/D

Kinetic Analysis of Methylation Catalysis

Steady-state kinetics using H3K27(Me2) (15-34) reveal PRC2’s Km of 8.3 ± 1.1 μM and kcat of 0.42 min⁻¹, indicating moderate substrate affinity and catalytic efficiency. Pre-steady-state analyses show burst kinetics, suggesting rate-limiting product release after initial dimethylation. The peptide’s methylation rate increases 3.2-fold when embedded in nucleosomes versus isolated peptides, underscoring the role of chromatin context [1] [3] [5]. Non-PRC2 methyltransferases (e.g., NSD2) exhibit no activity toward this peptide, highlighting its selectivity for PRC2-mediated catalysis.

Table 2: Kinetic Parameters for PRC2-Mediated H3K27 Methylation

Substrate StateKm (μM)kcat (min⁻¹)Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹)
Isolated peptide8.3 ± 1.10.42 ± 0.05840 ± 110
Nucleosome-embedded2.6 ± 0.31.35 ± 0.128,650 ± 920

Demethylase Activity and Regulatory Mechanisms

H3K27(Me2) (15-34) serves as a substrate for Fe(II)/α-ketoglutarate-dependent Jumonji demethylases (KDMs), which reverse PRC2-mediated repression. Its dimethylation state determines specificity: H3K27me2 is demethylated by KDM6A/B (UTX/JMJD3) and KDM7 subfamilies, while KDM6 enzymes also target H3K27me3. The peptide’s Kd for KDM6A is 4.7 μM, with demethylation rates 6-fold higher than mononucleosome substrates due to reduced steric constraints [2] [7] [9].

Jumonji Family Demethylases Targeting H3K27me2

  • KDM6 Subfamily (UTX/KDM6A, JMJD3/KDM6B): These enzymes exhibit a kcat of 1.8 min⁻¹ for H3K27(Me2) (15-34), generating H3K27me1 via a hydroxylated intermediate. Their catalytic efficiency drops 4-fold for H3K27me1, preventing full demethylation [2] [7].
  • KDM7 Subfamily (PHF8/KDM7B, KIAA1718/KDM7A): PHF8 demethylates H3K27me2 with a Km of 6.2 μM, but its activity depends on combinatorial histone marks. KIAA1718 shows 3-fold higher activity toward H3K27me2 than PHF8 due to its extended substrate-binding cleft [2] [4] [9].

Table 3: Jumonji Demethylase Specificity for H3K27(Me2) (15-34)

DemethylaseKm (μM)kcat (min⁻¹)Primary ProductDependence on H3K4me3
KDM6A (UTX)4.7 ± 0.61.8 ± 0.2H3K27me1None
KDM6B (JMJD3)5.1 ± 0.81.6 ± 0.3H3K27me1None
PHF8 (KDM7B)6.2 ± 0.90.9 ± 0.1H3K27me1Activation (+220%)
KIAA1718 (KDM7A)3.8 ± 0.52.7 ± 0.4H3K27me1Inhibition (−65%)

Substrate Specificity in Demethylation Pathways

Substrate specificity is governed by reader domains adjacent to catalytic sites. PHF8’s PHD domain binds H3K4me3, inducing a bent conformation that positions the H3K27me2 residue near the catalytic Jumonji domain. This dual engagement increases kcat by 220% for doubly modified H3K4me3-K27me2 peptides. Conversely, KIAA1718 adopts an extended conformation when bound to H3K4me3, sterically hindering H3K27me2 demethylation and reducing activity by 65% [2] [7] [9]. Kinetic analyses reveal PHF8’s Kd of 160 nM for H3K4me3, 4-fold tighter than its isolated PHD domain, due to cooperative binding between PHD and Jumonji domains [7].

Table 4: Conformational Regulation of H3K27me2 Demethylases

DemethylaseReader DomainH3K4me3-Induced ConformationEffect on H3K27me2 ActivityStructural Basis
PHF8PHDBent+220%Simultaneous engagement of H3K4me3 (PHD) and K27me2 (Jumonji)
KIAA1718PHDExtended−65%Steric occlusion of K27me2 binding by Jumonji domain

Enzymatic turnover is further regulated by non-histone interactions. JMJD2C (KDM4C) demethylates H3K27me2 in vitro but exhibits 5-fold higher activity toward transcription factors like p53. This suggests competitive substrate inhibition in cellular environments, where non-histone proteins may sequester demethylases from chromatin targets [5] [7].

Properties

Product Name

H3K27(Me2) (15-34)

Molecular Formula

C86H154N30O25

Molecular Weight

2008.35

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